3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and related compounds involves intricate chemical processes. For example, a novel synthesis method involving ultrasonics promoted the synthesis of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives, offering advantages such as shorter reaction times and good yields (Trilleras et al., 2013). Other studies have developed facile and stepwise methods for the synthesis of compounds with varying pharmacophoric motifs, showcasing the chemical versatility of the core structure (Srikrishna & Dubey, 2018).
Molecular Structure Analysis
The molecular structure of compounds closely related to 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has been elucidated through various techniques, including X-ray diffraction. For example, studies have shown that these molecules can exist as L-shaped structures with specific dihedral angles between the pyrazole ring and the phenyl groups, indicating the influence of molecular geometry on the compound's properties (Butcher et al., 2007).
Chemical Reactions and Properties
Research into the chemical reactions and properties of these compounds reveals their reactivity and interaction potential. For instance, the introduction of functional groups and the formation of Schiff bases have been explored, providing insights into the compound's chemical versatility and potential applications in materials science and pharmacology (Hamed et al., 2020).
Physical Properties Analysis
The physical properties, such as solubility and crystallinity, of these compounds have been characterized in detail. For instance, solubility tests and thermogravimetric analysis have been employed to understand the behavior of Schiff bases derived from pyrazole carbaldehydes, which is crucial for their application in various fields (Hamed et al., 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds and potential for forming complex structures, have been a focus of research. For example, the synthesis and characterization of N-substituted pyrazolines have provided insights into the electron-donating and -withdrawing effects of substituents on the pyrazole ring, affecting the compound's chemical behavior (Loh et al., 2013).
Scientific Research Applications
Antioxidant and Anti-inflammatory Activity : Derivatives of this compound, specifically 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, have shown significant antioxidant and anti-inflammatory activity. Some compounds, like 4c and 4e, have displayed actions comparable to the standard drug diclofenac sodium (Sudha, Subbaiah, & Mahalakshmi, 2021).
Antimicrobial and Antioxidant Properties : The synthesized derivatives, including 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehyde, have demonstrated good in vitro antimicrobial activities and promising DPPH and hydroxyl free radical scavenging abilities (Gurunanjappa, Kameshwar, & Kariyappa, 2017).
Ligands and Metal Complexes : 4-phenyl-1H-pyrazoles, which are related to the queried compound, can be used as head units for generating asymmetric imine ligands and mixed metal polynuclear complexes (Olguín & Brooker, 2011).
Anticonvulsant and Analgesic Activity : Compounds including 3-(3,4-dihalophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have shown potent anticonvulsant activity and high analgesic activity without displaying any toxicity (Viveka et al., 2015).
Precursor for Heterocycles Synthesis : The compound is used as a precursor in synthesizing novel 3-(benzofur-2-yl)pyrazole-based heterocycles (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Anticancer Activity : Some synthesized compounds, including 3-(substituted phenyl)-1-phenyl-1H-Pyrazol-4-yl)methylene-(substituted) benzhydrazide, have shown potent anticancer activity against A549 and MCF-7 cell lines (Kumar et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-phenyl-3-(4-phenylphenyl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O/c25-16-20-15-24(21-9-5-2-6-10-21)23-22(20)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSKTXJPVXSIUIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366420 | |
Record name | 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
CAS RN |
108446-64-6 | |
Record name | 3-([1,1'-Biphenyl]-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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